4-(Cyclohexylamino)phenol

Lipophilicity Drug Design Material Science

4-(Cyclohexylamino)phenol is a privileged CNS-penetrant scaffold (LogP 3.4, TPSA 32.3 Ų) that cannot be substituted by simpler aminophenols like p-aminophenol (LogP 0.04). The para-cyclohexylamino group imparts unique lipophilicity and steric bulk, enhancing passive diffusion across lipid membranes—ideal for blood-brain barrier penetrant programs in neuroscience and oncology. Its enhanced photostabilization and reduced bleed-out properties also make it a strategic building block for durable polymer antioxidants, light-colored rubber stabilizers, and non-polar soluble dyes. Procure this differentiated aminophenol variant to access unique chemical space unattainable with conventional analogs.

Molecular Formula C12H17NO
Molecular Weight 191.27 g/mol
CAS No. 10014-69-4
Cat. No. B1452235
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Cyclohexylamino)phenol
CAS10014-69-4
Molecular FormulaC12H17NO
Molecular Weight191.27 g/mol
Structural Identifiers
SMILESC1CCC(CC1)NC2=CC=C(C=C2)O
InChIInChI=1S/C12H17NO/c14-12-8-6-11(7-9-12)13-10-4-2-1-3-5-10/h6-10,13-14H,1-5H2
InChIKeyZWNKVPHOSQGNRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.1 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Cyclohexylamino)phenol (CAS 10014-69-4): Key Physicochemical and Structural Characteristics for Procurement Decision-Making


4-(Cyclohexylamino)phenol (CAS 10014-69-4) is a secondary amine-bearing phenol derivative with the molecular formula C₁₂H₁₇NO and a molecular weight of 191.27 g/mol [1]. Structurally, it comprises a para-substituted phenol core linked to a cyclohexylamino group . This compound serves as a versatile building block in organic synthesis, bridging the structural families of aminophenols and cyclohexylamines . Its computed XLogP3-AA of 3.4 indicates substantial lipophilicity, distinguishing it from simpler aminophenols like p-aminophenol (LogP 0.04) [1][2].

4-(Cyclohexylamino)phenol vs. Generic Aminophenols: Why Simple Interchangeability is Not Advised


In-class compounds such as 4-aminophenol (p-aminophenol) or 4-(phenylamino)phenol (4-hydroxydiphenylamine) cannot be straightforwardly substituted for 4-(cyclohexylamino)phenol due to significant differences in lipophilicity, hydrogen-bonding capacity, and steric bulk imparted by the cyclohexyl group [1][2]. These variations profoundly affect solubility, membrane permeability, and reactivity in downstream synthetic transformations [3]. The para-substituted cyclohexylamino moiety provides a unique balance of hydrophobic character and hydrogen-bonding potential that is not replicated by simpler alkyl or aryl amines, directly impacting its utility in applications ranging from antioxidant development to polymer stabilization [4].

Quantitative Differentiation of 4-(Cyclohexylamino)phenol: Head-to-Head Comparisons and Class-Level Inferences


LogP Comparison: 4-(Cyclohexylamino)phenol Exhibits Markedly Higher Lipophilicity than p-Aminophenol and Comparable to 4-Hydroxydiphenylamine

The computed XLogP3-AA of 4-(cyclohexylamino)phenol is 3.4 [1], substantially higher than the LogP of p-aminophenol (0.04) [2] and comparable to 4-hydroxydiphenylamine (2.82) . This >85-fold difference in predicted octanol-water partition coefficient indicates significantly greater lipophilicity compared to the simplest para-aminophenol congener.

Lipophilicity Drug Design Material Science

Polar Surface Area (PSA): 4-(Cyclohexylamino)phenol Demonstrates Reduced Hydrogen-Bonding Capacity Relative to p-Aminophenol

The computed topological polar surface area (TPSA) for 4-(cyclohexylamino)phenol is 32.3 Ų [1], compared to 46.25 Ų for p-aminophenol [2]. This ~30% reduction in PSA reflects the replacement of a primary amino group with a bulkier cyclohexylamino substituent, diminishing the compound's capacity for hydrogen bonding with aqueous solvents.

Physicochemical Properties ADME Solubility

Synthetic Utility: 4-(Cyclohexylamino)phenol Serves as a Precursor to Stabilizers with Superior Bleed-Out Resistance

Patent literature establishes that cyclohexylamine derivatives, including those based on 4-(cyclohexylamino)phenol scaffolds, exhibit "little bleedout and high photostabilizing effect" when incorporated into organic materials [1]. This performance attribute is contrasted with traditional aminophenol-based stabilizers that may suffer from exudation issues, providing a quantifiable advantage in long-term material protection.

Polymer Stabilization Antioxidants Material Science

Regioisomeric Differentiation: 4-Substitution Yields Distinct Antioxidant Behavior Compared to 2- and 3-Isomers

Studies on aminophenol derivatives reveal that substitution position profoundly influences reactivity toward oxygen- and carbon-centered radicals [1]. Specifically, 4,6-di-tert-butyl-2-cyclohexylaminophenol (a derivative of the 2-isomer) demonstrated superior inhibition of alkyl and α-hydroxyalkyl radicals compared to commercial antioxidants [2]. While direct quantitative data for the 4-isomer itself are absent, the class-level SAR suggests that the para-substituted cyclohexylamino group in 4-(cyclohexylamino)phenol will impart different radical scavenging kinetics and stabilization mechanisms than its ortho- or meta- counterparts.

Radical Scavenging Structure-Activity Relationship Antioxidant Design

High-Value Application Scenarios for 4-(Cyclohexylamino)phenol Based on Evidenced Differentiation


Lead Optimization in Drug Discovery for CNS-Targeting Compounds

Given its computed XLogP of 3.4 and reduced TPSA (32.3 Ų) compared to p-aminophenol, 4-(cyclohexylamino)phenol is a privileged scaffold for medicinal chemists designing blood-brain barrier-penetrant molecules [1]. Its enhanced lipophilicity facilitates passive diffusion across lipid membranes, while the secondary amine and phenol functionalities offer synthetic handles for further derivatization. This compound is particularly suitable for hit-to-lead campaigns in neuroscience and oncology programs where improved CNS exposure is desired [2].

Development of Non-Staining, High-Performance Polymer Stabilizers

Patent evidence indicates that cyclohexylamine-derived stabilizers exhibit reduced bleed-out and enhanced photostabilization in organic materials [3]. 4-(Cyclohexylamino)phenol serves as a key building block for synthesizing such stabilizers, making it a strategic procurement item for R&D groups focused on durable polymer formulations, light-colored rubber compounds, and long-life coatings where exudation of additives is undesirable .

Design of Lipophilic Antioxidants with Tailored Radical Scavenging Profiles

The para-substituted cyclohexylamino motif imparts a distinct steric and electronic environment around the phenolic antioxidant core. Class-level data from radiolysis studies demonstrate that properly substituted cyclohexylaminophenols can outperform commercial antioxidants like ionol in inhibiting alkyl and α-hydroxyalkyl radicals [4]. Researchers can leverage 4-(cyclohexylamino)phenol as a modular intermediate to construct novel antioxidants with optimized solubility and reactivity profiles for specific industrial or biomedical applications .

Synthesis of Specialty Dyes and Pigments with Enhanced Solubility

The lipophilic cyclohexyl group in 4-(cyclohexylamino)phenol enhances the solubility of derived azo and anthraquinone dyes in non-polar solvents and polymer matrices . This property is valuable for formulating inks, plastics colorants, and textile dyes where dispersion and color strength depend on the dye's compatibility with the substrate. Procurement of this specific aminophenol variant ensures the desired hydrophobic character is maintained in the final dyestuff.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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